1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde
Overview
Description
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde: is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is characterized by its unique structure, which includes a quinoline ring substituted with multiple methyl groups and an aldehyde functional group. This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Methylation: The quinoline ring is then methylated at specific positions to introduce the methyl groups.
Introduction of the Aldehyde Group:
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carboxylic acid.
Reduction: Formation of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methyl groups may also influence the compound’s hydrophobicity and its ability to interact with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline: Similar structure but with different methyl group positions, affecting its chemical properties.
Uniqueness
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications .
Properties
IUPAC Name |
1,2,2,4,7-pentamethylquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOKZXKUZEPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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